1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA typically involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-N’-PHENYLUREA: Similar structure but lacks the trifluoromethyl group.
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-N’-[4-(TRIFLUOROMETHYL)PHENYL]UREA: Similar structure but with the trifluoromethyl group in a different position.
Properties
Molecular Formula |
C11H9F3N4OS |
---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C11H9F3N4OS/c1-6-17-18-10(20-6)16-9(19)15-8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3,(H2,15,16,18,19) |
InChI Key |
IIEXWYQKPGREPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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